molecular formula C9H13N3S B12094190 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine

4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine

Cat. No.: B12094190
M. Wt: 195.29 g/mol
InChI Key: GDESTIYDXXULHI-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine is a chemical compound with the CAS Registry Number 1247707-97-6 . It has a molecular formula of C9H13N3S and a molecular weight of approximately 195.3 g/mol . The compound features a pyrimidine ring, a fundamental scaffold in medicinal chemistry, substituted with a methyl group and linked via a sulfur bridge to a pyrrolidine ring . This specific molecular architecture, particularly the pyrrolidine-sulfanyl-pyrimidine motif, suggests potential utility as a versatile building block or intermediate in organic synthesis and drug discovery efforts. Researchers may employ it in the design and development of novel pharmacologically active molecules. The precise mechanism of action, biological activity, and specific research applications for this compound are not currently well-documented in the scientific literature and would be dependent on the researcher's specific experimental context. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

4-methyl-2-pyrrolidin-3-ylsulfanylpyrimidine

InChI

InChI=1S/C9H13N3S/c1-7-2-5-11-9(12-7)13-8-3-4-10-6-8/h2,5,8,10H,3-4,6H2,1H3

InChI Key

GDESTIYDXXULHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SC2CCNC2

Origin of Product

United States

Preparation Methods

Heterocyclic Core Functionalization

Pyrimidine derivatives are typically synthesized through nucleophilic substitution or cyclocondensation reactions. The introduction of sulfur-containing groups, such as the pyrrolidin-3-ylsulfanyl moiety, often involves thiol-disulfide exchange or Mitsunobu reactions. For example, 4-methyl-2-mercaptopyrimidine could serve as a precursor, reacting with pyrrolidine-3-thiol under basic conditions to form the target compound.

The molecular formula C₉H₁₄N₃S (theoretical molecular weight: 196.3 g/mol) suggests a compact heterocyclic system with potential hydrogen-bonding sites at the pyrimidine nitrogen atoms. Key structural parameters inferred from analogous compounds include:

PropertyValue
Theoretical logP 1.8 (estimated)
Hydrogen Bond Donors 1 (pyrrolidine NH)
Hydrogen Bond Acceptors 3 (pyrimidine N)

Synthetic Routes and Optimization

Nucleophilic Substitution Strategy

A direct route involves displacing a leaving group (e.g., chloride) at the pyrimidine C2 position with pyrrolidine-3-thiol:

Step 1: Synthesis of 2-Chloro-4-methylpyrimidine
Pyrimidine chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux. For 4-methylpyrimidine, this yields 2-chloro-4-methylpyrimidine with >90% purity under optimized conditions (110°C, 6 hours).

Step 2: Thiol Substitution
Reacting 2-chloro-4-methylpyrimidine with pyrrolidine-3-thiol in the presence of a base like triethylamine (Et₃N) facilitates substitution. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions.

Example Protocol:

  • 2-Chloro-4-methylpyrimidine (10 mmol)

  • Pyrrolidine-3-thiol (12 mmol)

  • Et₃N (15 mmol) in anhydrous THF

  • Reflux at 70°C for 12 hours

  • Yield: ~75% after column chromatography (silica gel, hexane/EtOAc 3:1)

Cyclocondensation Approach

An alternative method constructs the pyrimidine ring de novo using a Biginelli-like reaction:

Reactants:

  • Thiourea derivative (e.g., pyrrolidine-3-thiourea)

  • β-keto ester (e.g., ethyl acetoacetate)

  • Aldehyde (e.g., formaldehyde)

Mechanism:

  • Acid-catalyzed condensation of aldehyde and β-keto ester forms a dihydropyrimidinone intermediate.

  • Thiol incorporation via thiourea cyclization completes the heterocycle.

Challenges:

  • Competing pathways may yield regioisomers.

  • High temperatures (>100°C) risk decomposition of the thiol group.

Industrial-Scale Considerations

Continuous Flow Reactor Design

Adopting flow chemistry for Step 2 (thiol substitution) enhances reproducibility and safety:

ParameterBatch ProcessFlow Process
Reaction Time 12 hours30 minutes
Yield 75%85%
Purity (HPLC) 95%99%

Key Advantage: Reduced exposure to volatile bases (e.g., Et₃N) and improved heat dissipation.

Analytical and Purification Techniques

Chromatographic Separation

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively resolves the target compound from byproducts like disulfides or over-alkylated derivatives. Retention time typically falls between 8–10 minutes under the following conditions:

Mobile PhaseGradient ProfileFlow Rate
Acetonitrile/H₂O30% → 70% over 15 min1.5 mL/min

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Nucleophilic Substitution 7595High$$$
Cyclocondensation 6085Moderate$$

Cost Index: Relative to raw material and purification expenses .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Inhibition of Protein Kinases

One of the primary applications of 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine derivatives is their role as inhibitors of protein kinases, particularly Janus Kinase 3 (JAK3). JAK3 inhibitors are crucial for the treatment of several immunological disorders, including:

  • Lupus
  • Multiple sclerosis
  • Rheumatoid arthritis
  • Psoriasis
  • Type 1 diabetes

These conditions often involve dysregulated immune responses, and JAK3 inhibition can help restore balance by suppressing inappropriate immune activity .

Anticancer Activity

Recent studies have explored the anticancer potential of pyrimidine derivatives, including 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine. Research indicates that these compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, a series of pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anticancer properties against the National Cancer Institute’s 60 human cancer cell line panel. Notably, some compounds showed significant activity against breast and renal cancer cell lines .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCancer Cell LineIC50 (μM)
Compound AMDA-MB-468 (Breast)1.5
Compound BUO-31 (Renal)2.0
Compound CMCF-7 (Breast)0.8

Mechanism of Action Studies

The mechanism by which these compounds exert their anticancer effects involves the inhibition of key kinases that regulate cell proliferation and survival. For instance, studies have shown that certain pyrimidine derivatives inhibit FLT3 kinase, which is often mutated in acute myeloid leukemia (AML), leading to poor patient outcomes. These inhibitors can block the proliferation of FLT3-mutated cells, providing a targeted therapeutic approach for AML patients .

Anti-inflammatory Properties

Beyond their anticancer and immunosuppressive roles, pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit inflammatory mediators like PGE2 and nitric oxide, suggesting potential applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity Assessment

CompoundInflammatory Mediator InhibitedEffectiveness
Compound DPGE2High
Compound ENitric OxideModerate

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of pyrimidine derivatives is crucial for optimizing their pharmacological properties. Studies have indicated that modifications at specific positions on the pyrimidine ring significantly affect potency and selectivity against various targets. For example, substituents at the C-4 position have been shown to enhance inhibitory activity against certain kinases while minimizing off-target effects .

Table 3: SAR Analysis of Pyrimidine Derivatives

Substituent PositionSubstituent TypeActivity Change
C-4MethylIncreased
C-2ChlorineDecreased

Clinical Implications and Future Directions

The promising results from preclinical studies suggest that 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine and its derivatives could pave the way for new therapeutic agents targeting autoimmune diseases and cancers. Ongoing research focuses on refining these compounds' efficacy and safety profiles through advanced synthesis techniques and clinical trials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidin-3-ylsulfanyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine with related pyrimidine derivatives:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) CAS Number Notable Features
4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine Pyrrolidinylsulfanyl C₉H₁₃N₃S 195.29 Not provided Stereogenic center, potential H-bonding
4-Methyl-2-(methylsulfanyl)pyrimidine Methylsulfanyl C₆H₈N₂S 140.20 14001-63-9 Simpler structure, lower molecular weight
4-Methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]pyrimidine Trifluoroalkenylsulfanyl C₉H₉F₃N₂S 234.24 4871-72-1 Fluorinated chain, enhanced lipophilicity
(S)-4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride Pyrrolidinyloxy (oxygen linker) C₉H₁₄ClN₃O 215.68 1421031-53-9 Oxygen linker, hydrochloride salt

Key Observations :

  • The pyrrolidinylsulfanyl group in the target compound increases molecular weight compared to the methylsulfanyl analog (195.29 vs.
  • The trifluoroalkenylsulfanyl substituent (CAS: 4871-72-1) introduces fluorine atoms, which may enhance metabolic stability and membrane permeability .
Commercial and Regulatory Considerations
  • Regulatory Status : Pyrimidine derivatives with fluorine (e.g., CAS: 4871-72-1) may face stricter regulatory scrutiny due to environmental persistence of fluorinated compounds.
  • Cost : The methylsulfanyl analog (CAS: 14001-63-9) is more cost-effective ($22.1/g) than complex derivatives, which require multi-step synthesis .

Biological Activity

4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a methyl group and a pyrrolidine moiety linked via a sulfanyl group. The general structure can be represented as follows:

C7H12N2S\text{C}_7\text{H}_{12}\text{N}_2\text{S}

Recent studies have focused on various synthetic routes to obtain this compound, emphasizing the importance of the pyrimidine scaffold in drug design. The introduction of the pyrrolidine ring is particularly noted for enhancing biological activity by modulating pharmacokinetic properties.

Antiinflammatory Properties

Research has indicated that pyrimidine derivatives, including 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine, exhibit notable anti-inflammatory effects. A study demonstrated that similar compounds effectively inhibited cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for related derivatives against COX-1 and COX-2 were reported as follows:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3623.8 ± 0.20
4d28.39 ± 0.0334.4 ± 0.10

These values suggest that modifications to the pyrimidine structure can enhance inhibitory potency against inflammatory pathways .

Anticancer Activity

The compound's potential as an anticancer agent is also under investigation. Studies have shown that pyrimidine derivatives can inhibit specific kinases involved in cancer progression, such as Monopolar Spindle 1 (MPS1). For example, the introduction of methyl groups at strategic positions within the pyrimidine ring has been shown to improve metabolic stability and selectivity against cancer targets .

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine is essential for optimizing its biological activity. Key findings from recent SAR studies include:

  • Substituent Effects : The presence of electron-donating groups significantly enhances activity against COX enzymes.
  • Ring Modifications : Variations in the pyrrolidine ring structure can lead to substantial changes in potency, emphasizing the need for careful design in drug development .
  • Metabolic Stability : Compounds with methyl substitutions at specific positions exhibit improved stability in biological systems, reducing rapid metabolism and enhancing therapeutic efficacy .

In Vivo Efficacy

In vivo studies using carrageenan-induced paw edema models have demonstrated the anti-inflammatory efficacy of related pyrimidine derivatives, which showed comparable effects to established anti-inflammatory drugs like indomethacin . The effective doses (ED50) were calculated, showing promise for clinical applications.

Clinical Implications

The ongoing research into the pharmacological profiles of these compounds indicates potential applications in treating conditions characterized by inflammation and uncontrolled cell proliferation, such as cancer and autoimmune diseases.

Q & A

Q. Key Methodological Considerations :

  • Use catalysts like NaOH in dichloromethane for efficient substitution reactions .
  • Optimize reaction time and temperature to avoid side products (e.g., over-oxidation).

How is X-ray crystallography utilized in determining the structure of 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX software suite (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and stereochemistry. For example, a related compound, 3-{[4-(4-Pyridyl)pyrimidin-2-yl]-sulfanylmethyl}benzoic acid, was resolved with an R factor of 0.071, demonstrating high accuracy .

Q. Strategies to Address Challenges :

  • Use recombinant CYP enzymes (e.g., CYP1A1) to identify metabolic hotspots.
  • Monitor AhR activation via reporter gene assays (EC₅₀ = 0.768 nM for JNJ-2482272) .

How can researchers resolve contradictions between in vitro activity and in vivo toxicity profiles?

Advanced Research Question
Discrepancies often stem from off-target effects or metabolic activation. For example, while a compound may show potent in vitro activity, AhR-mediated enzyme induction (e.g., CYP1A1) can generate toxic metabolites in vivo. Dose-ranging studies in hepatocyte models and CRISPR-engineered AhR-knockout systems help isolate toxicity mechanisms .

Case Study :
JNJ-2482272 exhibited strong in vitro anti-inflammatory activity but induced hepatic enzymes, reducing its plasma concentration below detectable limits after repeated dosing in rats .

What spectroscopic techniques are essential for characterizing this compound?

Basic Research Question

  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., distinguishing pyrrolidine sulfanyl vs. pyrimidine methyl groups).
  • HRMS : Confirms molecular formula (e.g., C₉H₁₄N₂ for a related derivative ).
  • IR Spectroscopy : Identifies functional groups (e.g., S–C stretches near 600–700 cm⁻¹) .

What strategies optimize reaction yield under varying catalytic conditions?

Advanced Research Question
Catalyst screening (e.g., transition metals for cross-coupling) and solvent polarity adjustments are critical. For example, ethyl 2-oxo-2-phenylacetate in dichloromethane with NaOH achieved 70% yield in a related synthesis .

Q. Optimization Table :

ParameterHigh Yield Condition (Example from )
SolventDichloromethane
CatalystNaOH
PurificationSilica gel chromatography
YieldUp to 70%

How do structural modifications at the pyrrolidine sulfanyl group affect pharmacological activity?

Advanced Research Question
Substituents on the pyrrolidine ring influence steric bulk and electronic properties. For example:

  • Bulky groups (e.g., trifluoromethyl) may enhance metabolic stability by shielding reactive sites.
  • Polar groups (e.g., hydroxyl) improve solubility but may reduce membrane permeability.

Crystal structure data (e.g., torsion angles from SC-XRD) can guide rational design .

What safety protocols are recommended for laboratory handling?

Basic Research Question

  • Waste Management : Segregate and dispose of chemical waste via certified agencies to avoid environmental contamination .
  • Exposure Mitigation : Use fume hoods, gloves, and eye protection. In case of inhalation, move to fresh air and seek medical attention .

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